molecular formula C9H13ClN2O2 B2410666 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride CAS No. 2344680-99-3

8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride

Cat. No.: B2410666
CAS No.: 2344680-99-3
M. Wt: 216.67
InChI Key: PSJBARIBQJPANZ-UHFFFAOYSA-N
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Description

“8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride” is a chemical compound . It is related to the class of hydrazone derivatives, which are known to exhibit a wide variety of biological activities including anti-microbial .


Synthesis Analysis

The synthesis of related compounds involves condensation of 5,6,7,8-tetrahydroimidazo [1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . This leads to the generation of hydrazone derivatives in 80–92% yield . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .


Molecular Structure Analysis

The molecular structure of related compounds has been confirmed by 1H, 13C NMR, Mass and IR spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the replacement of the oxygen of carbonyl compounds with the –NNH2 functional group . The α-hydrogen atom of hydrazones is more acidic as compared to ketones .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include a molecular weight of 180.21 g/mol and a formula of C9H12N2O2 . .

Scientific Research Applications

Catalytic Synthesis

The compound serves as an intermediate in novel catalytic synthesis methods. For instance, it's used in the tandem hydroformylation-cyclization sequence for synthesizing bicyclic imidazole derivatives. This represents a novel one-pot catalytic synthesis approach, highlighting the compound's role in facilitating efficient chemical reactions and synthesis processes (Bäuerlein et al., 2009).

Synthesis of Heterocyclic Compounds

The compound is involved in the synthesis of various heterocyclic compounds. For example, its derivatives are used in the synthesis of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, which are vital in exploring new pharmacologically active agents and advancing molecular diversity in drug discovery (Bakhite et al., 2005).

Farnesyltransferase Inhibitors

The compound is key in the synthesis of farnesyltransferase inhibitor analogues. These analogues, especially those based on the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system, have shown improved in vivo metabolic stability, indicating their potential in therapeutic applications (Dinsmore et al., 2000).

Antifungal and Antimicrobial Activities

The derivatives of the compound have been synthesized and shown notable antifungal and antimicrobial activities. For instance, hydrazide derivatives of tetrahydroimidazo[1,2-a]pyridine exhibited significant anticandidal activity and cytotoxicity in vitro, suggesting their potential use in treating fungal infections (Ozdemir et al., 2010). Another study highlighted the antimicrobial evaluation of dihydropyrimidine-5-carboxylic acids derivatives, emphasizing their significant antibacterial and antifungal activities (Shastri & Post, 2019).

Mechanism of Action

While the exact mechanism of action for “8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride” is not specified, related compounds have shown excellent antibacterial activity .

Safety and Hazards

The safety and hazards associated with related compounds include hazard statements H302-H315-H319-H332-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for research into “8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride” and related compounds could involve further exploration of their antimicrobial properties . There is also potential for these compounds to be developed into novel anti-infective drugs .

Properties

IUPAC Name

8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-6-3-2-4-11-5-7(9(12)13)10-8(6)11;/h5-6H,2-4H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJBARIBQJPANZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN2C1=NC(=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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